

Early-Phase Clinical Studies of Ledasorexton (TAK-994): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledasorexton, also known as TAK-994 and Firazorexton, is an orally active, selective Orexin Receptor 2 (OX2R) agonist. Orexin, also known as hypocretin, is a neuropeptide that regulates wakefulness, and its deficiency is the underlying cause of narcolepsy type 1. By targeting the OX2R, **Ledasorexton** was developed to address the fundamental pathophysiology of this sleep disorder. This technical guide provides an in-depth overview of the early-phase clinical studies of **Ledasorexton**, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Orexin Receptor 2 (OX2R) Agonism

Ledasorexton exerts its therapeutic effect by acting as an agonist at the Orexin Receptor 2 (OX2R), a G protein-coupled receptor (GPCR). The binding of **Ledasorexton** to OX2R is believed to mimic the effects of the endogenous orexin neuropeptides, thereby promoting wakefulness. The OX2R signaling pathway is complex, involving coupling to multiple G proteins, including Gq, Gs, and Gi, which in turn activate various downstream intracellular signaling cascades.



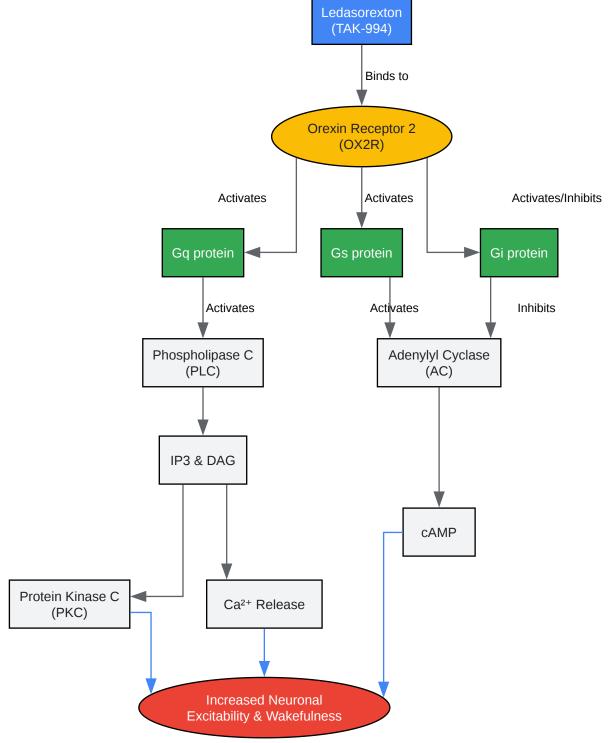


Figure 1: Simplified Orexin Receptor 2 (OX2R) Signaling Pathway

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Early-Phase Clinical Development

The early-phase clinical development of **Ledasorexton** (TAK-994) primarily focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in the context of treating narcolepsy. A key study in this phase was a Phase 2, randomized, double-blind, placebo-controlled trial (NCT04096560).

Experimental Protocols

Phase 2 Clinical Trial (NCT04096560) Workflow

The Phase 2 study was designed to assess the efficacy and safety of multiple oral doses of **Ledasorexton** in patients with narcolepsy type 1.



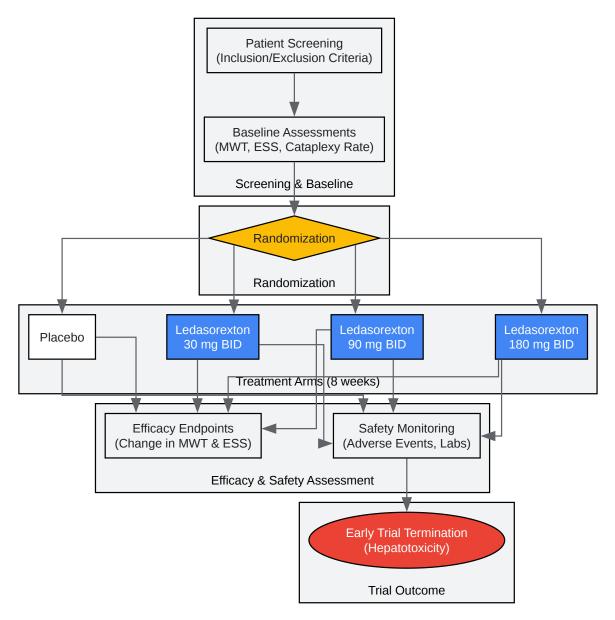


Figure 2: Workflow of the Phase 2 Clinical Trial (NCT04096560)

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Key Methodologies

 Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of a patient's ability to stay awake. In the Phase 2 trial of Ledasorexton, the protocol for the MWT



involved four 40-minute sessions conducted at 2-hour intervals in a quiet, dark room. Patients were instructed to sit in a semi-reclined position and try to remain awake. The primary endpoint was the mean sleep latency, with a longer time to sleep onset indicating improved wakefulness.

Epworth Sleepiness Scale (ESS): The ESS is a subjective, self-administered questionnaire
that assesses the likelihood of falling asleep in eight different situations. Scores range from 0
to 24, with higher scores indicating greater daytime sleepiness. A score of 10 or more is
generally considered to indicate excessive sleepiness. The change from baseline in the ESS
score was a key secondary endpoint in the clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical studies of **Ledasorexton** (TAK-994).

Table 1: Pharmacokinetic Parameters of **Ledasorexton** (TAK-994) in Healthy Adults (Single Dose)

Parameter	30 mg	90 mg	180 mg
Cmax (ng/mL)	Data not available	Data not available	Data not available
Tmax (hr)	Data not available	Data not available	Data not available
AUC (ng*hr/mL)	Data not available	Data not available	Data not available
Half-life (hr)	Data not available	Data not available	Data not available

Note: Specific quantitative pharmacokinetic data from human clinical trials were not publicly available in the reviewed sources.

Table 2: Efficacy Results from Phase 2 Study in Patients with Narcolepsy Type 1 (8 weeks).[1]



Outcome Measure	Placebo (n=17)	Ledasorexton 30 mg BID (n=17)	Ledasorexton 90 mg BID (n=20)	Ledasorexton 180 mg BID (n=19)
Mean Change from Baseline in MWT Sleep Latency (minutes)	-2.5	+23.9	+27.4	+32.6
Mean Change from Baseline in ESS Score	-2.1	-12.2	-13.5	-15.1
Weekly Cataplexy Rate	5.83	0.27	1.14	0.88

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Study

Adverse Event Profile	Placebo	Ledasorexton (All Doses)
Incidence of any TEAE	Lower	Higher, dose-dependent increase in number and severity
Most Common TEAEs	Not specified	Urinary urgency or frequency
Serious Adverse Events (Hepatotoxicity)	0	8 patients with elevated liver enzymes, 3 meeting Hy's Law criteria

Safety and Tolerability

In the Phase 2 study, **Ledasorexton** was associated with a dose-dependent increase in treatment-emergent adverse events compared to placebo. The most frequently reported adverse events were urinary urgency or frequency.[1]

A significant safety concern that emerged during the trial was hepatotoxicity. Eight patients treated with **Ledasorexton** experienced elevations in liver enzymes, with three of these cases



meeting the criteria for Hy's Law, which is indicative of severe drug-induced liver injury. This led to the early termination of the clinical trial.

Conclusion

The early-phase clinical studies of the Orexin Receptor 2 (OX2R) agonist **Ledasorexton** (TAK-994) demonstrated promising efficacy in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1. The data from the Phase 2 trial showed statistically significant and clinically meaningful improvements in both objective and subjective measures of sleepiness. However, the development program was halted due to a significant safety signal of hepatotoxicity. These findings underscore the therapeutic potential of OX2R agonism for narcolepsy while highlighting the critical importance of careful safety monitoring for this class of drugs. Future research in this area will need to focus on developing OX2R agonists with a more favorable safety profile.

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References

- 1. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
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